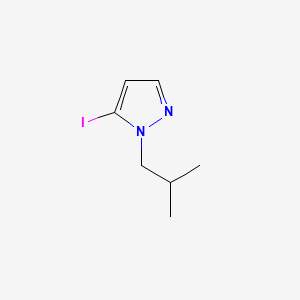
PIPERIDINE-D10-CARBONYL CHLORIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PIPERIDINE-D10-CARBONYL CHLORIDE is a stable isotope labelled compound . It is a neat product and is used in the synthesis of substances .
Synthesis Analysis
Piperidine derivatives have been synthesized through various intra- and intermolecular reactions . A stereoselective three-component vinylogous Mannich-type reaction (VMR) of 1,3-bis-trimethylsily enol ether was found to give cyclized chiral dihydropyridinone compound . A hybrid bio–organocatalytic cascade has also been reported for the synthesis of a small panel of 2-substituted piperidines .Molecular Structure Analysis
The molecular formula of this compound is CDClNO . Its average mass is 157.664 Da and its monoisotopic mass is 157.107864 Da .Chemical Reactions Analysis
Piperidine derivatives are formed through various intra- and intermolecular reactions . In biosynthesis, D1-piperideine 4 plays a key role as a common intermediate giving rise to a variety of piperidine-based natural alkaloids .Wirkmechanismus
While specific information on the mechanism of action of PIPERIDINE-D10-CARBONYL CHLORIDE is not available, piperine and piperidine have been reported to have anticancer properties . They regulate several crucial signalling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/A κt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB etc .
Safety and Hazards
The safety data sheet for piperidine indicates that it is a flammable liquid and vapor. It is harmful if swallowed and toxic in contact with skin or if inhaled. It causes severe skin burns and eye damage . It is recommended to keep the container tightly closed and to avoid breathing mist or vapors .
Zukünftige Richtungen
Piperidine is an important synthetic fragment for designing drugs and plays a significant role in the pharmaceutical industry . Its derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of PIPERIDINE-D10-CARBONYL CHLORIDE involves the reaction of piperidine with deuterium oxide followed by reaction with thionyl chloride to form PIPERIDINE-D10-CARBONYL CHLORIDE.", "Starting Materials": [ "Piperidine", "Deuterium oxide", "Thionyl chloride" ], "Reaction": [ "Add piperidine to deuterium oxide and reflux for several hours", "Remove excess deuterium oxide by distillation under reduced pressure", "Add thionyl chloride to the reaction mixture and reflux for several hours", "Cool the mixture and filter the precipitated PIPERIDINE-D10-CARBONYL CHLORIDE", "Dry the product under vacuum to obtain the final compound" ] } | |
CAS-Nummer |
1219803-31-2 |
Molekularformel |
C6H10ClNO |
Molekulargewicht |
157.663 |
IUPAC-Name |
2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidine-1-carbonyl chloride |
InChI |
InChI=1S/C6H10ClNO/c7-6(9)8-4-2-1-3-5-8/h1-5H2/i1D2,2D2,3D2,4D2,5D2 |
InChI-Schlüssel |
BIFDXOOJPDHKJH-YXALHFAPSA-N |
SMILES |
C1CCN(CC1)C(=O)Cl |
Synonyme |
PIPERIDINE-D10-CARBONYL CHLORIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![tert-Butyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B578573.png)


![2-(Benzo[b]thiophen-2-yl)pyridin-3-ol](/img/structure/B578580.png)



